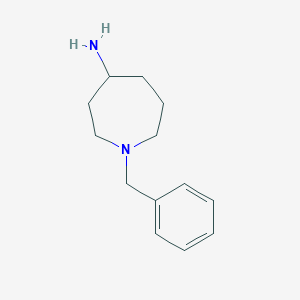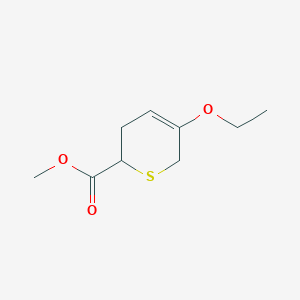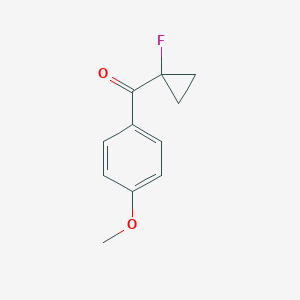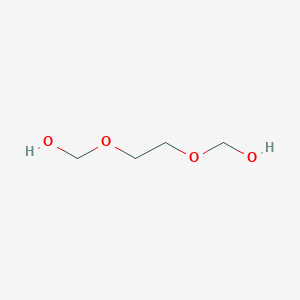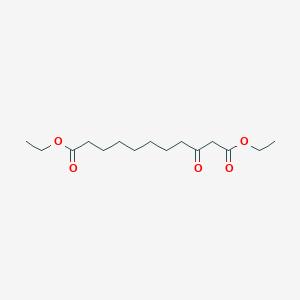
Diethyl 3-oxoundecanedioate
説明
Synthesis Analysis
The synthesis of diethyl 3-oxoundecanedioate involves various chemical reactions, including polymerization and esterification processes. For example, diethylbis(2,2′-bipyridine)Fe/MAO has been shown to be an extremely active catalyst for the polymerization of 1,3-dienes, which could be related to the synthesis pathways of diethyl 3-oxoundecanedioate or its derivatives (Bazzini, Giarrusso, & Porri, 2002).
Molecular Structure Analysis
The molecular structure of diethyl 3-oxoundecanedioate derivatives has been explored through various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of related compounds reveals significant information about their molecular configuration and potential reactivity (Sweidan, AlDamen, Maichle-Mössmer, & Mubarak, 2012).
Chemical Reactions and Properties
Diethyl 3-oxoundecanedioate undergoes various chemical reactions, including radical polymerization to yield polymers with high molecular weight and stereochemical control. The process involves UV irradiation and crystal-to-crystal reaction mechanisms, highlighting the compound's unique reactivity and potential for creating stereoregular polymers (Matsumoto, Yokoi, Aoki, Tashiro, Kamae, & Kobayashi, 1998).
科学的研究の応用
-
Growth and Characterization of Diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate Crystals
- Scientific Field : Materials Science
- Summary of Application : This compound is used for the growth of single crystals, which have applications in dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
- Methods of Application : The single crystals were grown successfully and efficiently by the standard slow evaporation method .
- Results or Outcomes : The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed . The hardness profile of D23DYM increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .
-
Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite
- Scientific Field : Chemistry
- Summary of Application : Diethyl malonate is synthesized with ethanol and malonic acid as reactants under the catalysis of expandable graphite .
- Methods of Application : The catalytic activity of expandable graphite (EG) was investigated, which was prepared by simple and rapid method with natural flake graphite, potassium permanganate and sulfuric acid (75%) as per the mass ratio of 1.0:0.15:6.67 .
- Results or Outcomes : Under the appropriate conditions, the yield of diethyl malonate reached 77.6% . The catalyst could be reused three times without obvious loss of activity .
-
Alkylation of Enolate Ions
- Scientific Field : Organic Chemistry
- Summary of Application : Enolates can be alkylated in the alpha position through an S_N2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .
- Methods of Application : The reaction prefers a good primary or secondary leaving group, X = chloride, bromide, iodide, tosylate. Tertiary leaving groups cannot be used in this reaction and typically give undesired E2 elimination products .
- Results or Outcomes : The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester. Like other 1,3-dicarbonyl compounds, ethyl acetoacetate is more acidic than ordinary esters being almost completely converted to an enolate by sodium ethoxide .
-
Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide
- Scientific Field : Medicinal Chemistry
- Summary of Application : Oxetanes are accessed through epoxide ring opening with trimethyloxosulfonium ylide .
- Methods of Application : Treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
- Results or Outcomes : The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
-
Alkylation of Enolate Ions
- Scientific Field : Organic Chemistry
- Summary of Application : Enolates can be alkylated in the alpha position through an S_N2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .
- Methods of Application : The reaction prefers a good primary or secondary leaving group, X = chloride, bromide, iodide, tosylate. Tertiary leaving groups cannot be used in this reaction and typically give undesired E2 elimination products .
- Results or Outcomes : The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester. Like other 1,3-dicarbonyl compounds, ethyl acetoacetate is more acidic than ordinary esters being almost completely converted to an enolate by sodium ethoxide .
-
Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide
- Scientific Field : Medicinal Chemistry
- Summary of Application : Oxetanes are accessed through epoxide ring opening with trimethyloxosulfonium ylide .
- Methods of Application : Treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
- Results or Outcomes : The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
Safety And Hazards
特性
IUPAC Name |
diethyl 3-oxoundecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O5/c1-3-19-14(17)11-9-7-5-6-8-10-13(16)12-15(18)20-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEFAEKHNDLMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554164 | |
| Record name | Diethyl 3-oxoundecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-oxoundecanedioate | |
CAS RN |
105600-21-3 | |
| Record name | Diethyl 3-oxoundecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



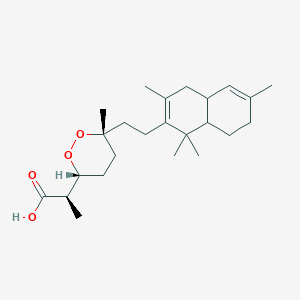
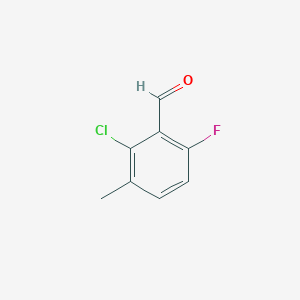
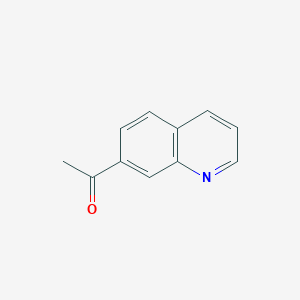
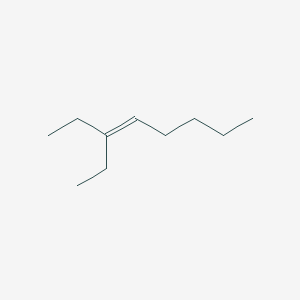
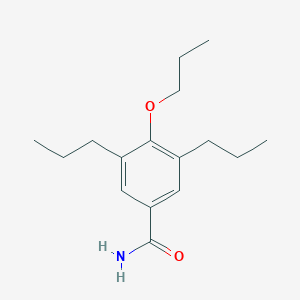
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
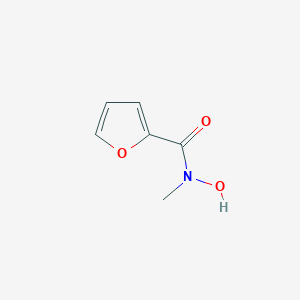
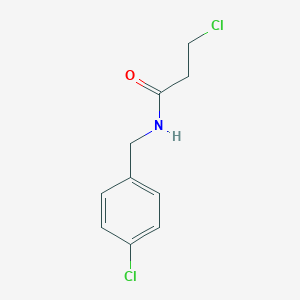
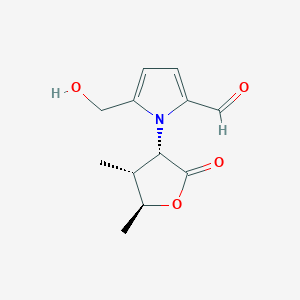
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
